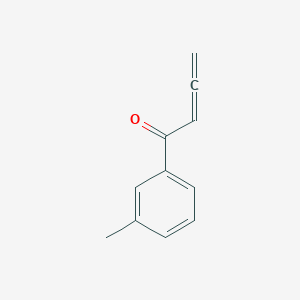

1-(3-Methylphenyl)-2,3-butadien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methylphenyl)-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a butadiene chain attached to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-2,3-butadien-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-Methylphenyl)-2,3-butadien-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-2,3-butadien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methylphenyl)-1-propanone: A structurally similar compound with different reactivity and applications.

3-Methylmethcathinone: Another related compound with distinct pharmacological properties.

Uniqueness

1-(3-Methylphenyl)-2,3-butadien-1-one is unique due to its butadiene chain, which imparts specific reactivity and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Biological Activity

1-(3-Methylphenyl)-2,3-butadien-1-one , also known as meso-1-(3-methylphenyl)-2,3-butadiene-1-one , is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C11H10O

- Molecular Weight : 158.20 g/mol

- CAS Number : 155586-46-2

The compound features a butadiene moiety conjugated with a methylphenyl group, which contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A study conducted by demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and the induction of cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties. A study highlighted that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxic Effects

The cytotoxic effects of this compound were evaluated in vitro using various human cell lines. The results indicated that while the compound is cytotoxic at higher concentrations, it also exhibits selectivity towards cancer cells compared to normal cells .

Case Study: Cytotoxicity Evaluation

In a detailed case study, researchers assessed the cytotoxic effects on normal fibroblast cells versus cancerous cells. The findings revealed that while normal cells showed minimal toxicity at concentrations up to 50 µM, cancer cells exhibited significant cytotoxicity at lower concentrations (IC50 < 20 µM), underscoring the compound's selective action .

The biological activity of this compound is largely attributed to its interaction with cellular targets involved in apoptosis and cell cycle regulation. The compound has been shown to influence the expression of key proteins involved in these pathways, including:

- p53 : Induces cell cycle arrest and apoptosis.

- Bcl-2 family proteins : Modulates apoptotic signaling.

- Cyclins : Alters progression through the cell cycle.

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

InChI |

InChI=1S/C11H10O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4-8H,1H2,2H3 |

InChI Key |

ANPSLUVNFKJLHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.